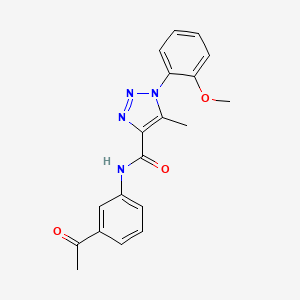

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an acetylphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-8-6-7-14(11-15)13(2)24)21-22-23(12)16-9-4-5-10-17(16)26-3/h4-11H,1-3H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSMYQOLUBAOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via Friedel-Crafts acylation, where an acetyl group is added to a phenyl ring.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Studies indicate that it exhibits significant activity against a range of bacterial strains.

- Antifungal Activity : Research has shown potential efficacy against fungal pathogens.

- Anticancer Properties : Preliminary studies suggest it may inhibit the growth of cancer cells through mechanisms that involve enzyme inhibition or receptor modulation.

Medicinal Chemistry

Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and infections. The compound's ability to interact with specific molecular targets makes it a candidate for drug development.

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the anticancer effects of similar triazole derivatives, revealing that compounds with structural similarities to this compound showed significant growth inhibition in various cancer cell lines (PGIs ranging from 51% to 86%) .

Case Study 2: Antimicrobial Efficacy

Research conducted on triazole derivatives demonstrated that this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

1,2,3-Triazole-4-carboxamide: Lacks the acetylphenyl and methoxyphenyl groups, resulting in different chemical and biological properties.

N-(3-acetylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the methoxyphenyl group, leading to variations in reactivity and applications.

N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has gained attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring with an acetylphenyl group and a methoxyphenyl group, contributing to its unique chemical properties. The IUPAC name is N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide, and its molecular formula is .

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | |

| IUPAC Name | N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |

| InChI Key | FQSMYQOLUBAOQZ-UHFFFAOYSA-N |

Anticancer Potential

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar triazole compounds can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.

The mechanism by which this compound exerts its anticancer effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell growth.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been studied for its antimicrobial effects. Triazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study highlighted that related triazole compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound may have similar properties .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can often be correlated with their structural features. The presence of specific functional groups, such as the acetyl and methoxy substituents in this compound, may enhance its biological efficacy.

Case Study 1: Anticancer Activity

In a comparative study of various triazole derivatives, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MCF-7 | 1.5 | Superior to Doxorubicin |

| HCT-116 | 2.0 | Comparable to standard drugs |

| HepG2 | 1.8 | Better than 5-Fluorouracil |

These findings suggest that the compound exhibits potent anticancer activity across multiple cell lines .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

The results indicate that the compound possesses significant inhibitory effects against these pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodology :

- Step 1 : Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, react 3-acetylaniline with a substituted propargyl derivative under Cu(I) catalysis .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Step 3 : Optimize yield by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

- Methodology :

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity .

- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) or introduce polar substituents (e.g., hydroxyl groups) on the acetylphenyl moiety .

- Characterization : Validate solubility improvements via dynamic light scattering (DLS) or NMR spectroscopy in D₂O .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., δ 8.2–8.5 ppm for H-1 in CDCl₃) and acetyl/methoxy group integration .

- HRMS : Verify molecular formula (C₁₉H₁₈N₄O₃, [M+H]+ expected m/z 357.1352) with <2 ppm error .

- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the compound’s molecular geometry?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data. Process with SHELXT for structure solution .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···O interactions in the carboxamide group) .

- Validation : Check R-factor convergence (<0.05) and use ORTEP for visualizing thermal ellipsoids .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodology :

- Docking Studies : Use AutoDock Vina with protein structures (e.g., COX-2 or HDACs) to simulate ligand-receptor interactions. Focus on triazole and methoxyphenyl pharmacophores .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers resolve contradictions in enzyme inhibition data across studies?

- Methodology :

- Dose-Response Curves : Replicate assays (n ≥ 3) with standardized IC₅₀ protocols. Use positive controls (e.g., aspirin for COX-2) to calibrate activity .

- Off-Target Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms) via fluorometric assays to rule out non-specific effects .

- Meta-Analysis : Apply Fisher’s exact test to compare published IC₅₀ values and identify outliers due to assay variability (e.g., substrate concentration differences) .

Q. What in vitro models are suitable for evaluating anticancer activity?

- Methodology :

- Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells with 72-hour MTT assays. Include normal fibroblasts (e.g., NIH/3T3) for selectivity assessment .

- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays and confirm with flow cytometry (Annexin V/PI staining) .

- Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis (Combination Index <1 indicates synergism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.